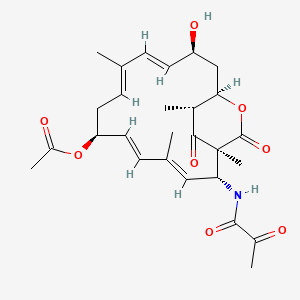
Lankacidin C 8-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lankacidin C 8-acetate is a lankacidin-group (T-2636) antibiotic.
Aplicaciones Científicas De Investigación
Introduction to Lankacidin C 8-acetate
This compound, a derivative of the lankacidin group of antibiotics produced by Streptomyces rochei, has garnered attention due to its significant antimicrobial and potential antitumor properties. This article explores the various applications of this compound, focusing on its biological activities, mechanisms of action, and implications for therapeutic development.
Gram-Positive Bacteria
This compound exhibits strong antimicrobial activity against a range of Gram-positive bacteria. The compound's effectiveness is particularly notable against strains resistant to conventional antibiotics, including macrolides. This characteristic positions it as a promising candidate for treating infections caused by antibiotic-resistant bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecalis | 1.0 |
| Streptococcus pneumoniae | 0.25 |
Cell Line Studies
This compound has demonstrated antitumor activity in various cancer cell lines. Notably, it has been tested against the T47D breast cancer cell line, showing a significant reduction in cell viability with an IC50 value of 11.1 μM after 96 hours of exposure. In contrast, its effectiveness against HeLa cells was considerably lower, with an IC50 value of 223.5 μM .
Table 2: Antitumor Activity in Different Cell Lines
| Cell Line | IC50 (μM) at 96 hours |
|---|---|
| HeLa | 223.5 |
| T47D | 11.1 |
Mechanistic Insights
The antitumor effects are attributed to the compound's ability to interfere with microtubule dynamics, leading to disrupted mitotic spindle formation and eventual cell death. This mechanism is crucial for the development of new chemotherapeutic agents targeting microtubule stabilization pathways .
Synthesis and Structural Insights
Recent studies have focused on the modular synthesis of Lankacidin C derivatives, including this compound, which aims to enhance stability and efficacy against resistant bacterial strains. The synthetic approaches have revealed insights into the structure-function relationships within this class of antibiotics, paving the way for the development of next-generation therapeutics .
Structural Characteristics
This compound is characterized by its macrocyclic structure, which contributes to its biological activity. The unique stereochemistry and functional groups present in the molecule are essential for its interaction with target proteins involved in microbial resistance and tumorigenesis.
Propiedades
Número CAS |
23812-97-7 |
|---|---|
Fórmula molecular |
C27H35NO8 |
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate |
InChI |
InChI=1S/C27H35NO8/c1-15-7-10-20(31)14-22-17(3)24(32)27(6,26(34)36-22)23(28-25(33)18(4)29)13-16(2)9-12-21(11-8-15)35-19(5)30/h7-10,12-13,17,20-23,31H,11,14H2,1-6H3,(H,28,33)/b10-7+,12-9+,15-8+,16-13+/t17-,20-,21+,22-,23-,27+/m1/s1 |
Clave InChI |
SXLMQJVXWZFRNQ-LDACTNBVSA-N |
SMILES |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |
SMILES isomérico |
C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)OC(=O)C)/C)O |
SMILES canónico |
CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)OC(=O)C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lankacidin C 8-acetate; 5-18-12-00134 (Beilstein Handbook Reference); |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















